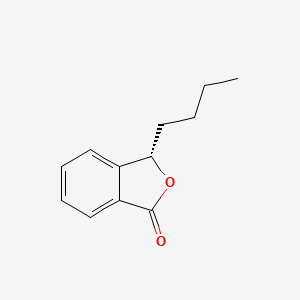

(3S)-Butylphthalide

Description

Properties

IUPAC Name |

(3S)-3-butyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXMNVQARNZTEE-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1C2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455776 | |

| Record name | (3S)-BUTYLPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-15-8 | |

| Record name | (-)-3-Butylphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylphthalide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-BUTYLPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYLPHTHALIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XH7JED512 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(3S)-Butylphthalide: A Technical Guide to its Mechanisms of Neuroprotection

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

(3S)-Butylphthalide, also known as L-3-n-butylphthalide (L-NBP), is a compound originally isolated from the seeds of Apium graveolens (celery).[1][2] Approved for the treatment of acute ischemic stroke, its therapeutic efficacy stems from a multi-targeted neuroprotective profile.[3] This document provides a detailed technical overview of the core molecular mechanisms through which L-NBP exerts its effects, focusing on its anti-oxidative, anti-apoptotic, and anti-inflammatory actions. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.

Core Neuroprotective Mechanisms of Action

L-NBP's neuroprotective capabilities are not attributed to a single mode of action but rather to its ability to modulate several interconnected signaling pathways that are dysregulated following a neurological insult such as cerebral ischemia.

Anti-Oxidative Stress via Nrf2/HO-1 Pathway Activation

Oxidative stress is a critical component of ischemia-reperfusion injury.[4] L-NBP mitigates this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[5][6]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[6] Upon oxidative stress or stimulation by L-NBP, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[7][8] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD), which collectively neutralize reactive oxygen species (ROS) and reduce oxidative damage.[7][9][10] Studies have demonstrated that L-NBP treatment significantly enhances Nrf2 nuclear accumulation and increases the expression of HO-1 and NQO1.[6]

References

- 1. L-3-n-butylphthalide improves cognitive impairment of APP/PS1 mice by BDNF/TrkB/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of Dl-3-n-butylphthalide against ischemia–reperfusion injury is mediated by ferroptosis regulation via the SLC7A11/GSH/GPX4 pathway and the attenuation of blood–brain barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of butylphthalide on oxidative stress and inflammatory response in rats with myocardial infarction through Akt/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

The Anti-Inflammatory Potential of (3S)-Butylphthalide: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Methodologies

Abstract

(3S)-Butylphthalide (NBP), a chiral compound synthetically derived from l-3-n-butylphthalide, which is naturally occurring in celery seeds, has garnered significant attention for its neuroprotective properties, particularly in the context of ischemic stroke.[1] A growing body of evidence now illuminates its potent anti-inflammatory effects, suggesting a broader therapeutic potential. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, supported by quantitative data from preclinical studies. It details the experimental protocols for key assays and presents visual representations of the involved signaling pathways to facilitate further research and drug development in this area.

Introduction

Inflammation is a critical component of the pathological cascade in a multitude of diseases, ranging from neurodegenerative disorders to cardiovascular conditions. The inflammatory response, while essential for host defense, can lead to significant tissue damage when dysregulated. This compound has emerged as a promising therapeutic agent with a multi-faceted mechanism of action that includes potent anti-inflammatory activities.[2] This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current understanding of the anti-inflammatory effects of this compound.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified to date include the inhibition of the NF-κB and Toll-like receptor 4 (TLR4) pathways, modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, and suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1] this compound has been shown to inhibit this pathway, thereby reducing the expression of inflammatory cytokines.[3][4]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK, are also implicated in the inflammatory response.[5] this compound has been observed to reduce the phosphorylation of p38 and JNK in response to inflammatory stimuli, thereby attenuating the downstream inflammatory cascade.[5]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.[6] Studies have demonstrated that this compound can inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the release of these potent inflammatory mediators.[6][7][8] Molecular docking analyses suggest that this compound can directly bind to NLRP3.[8][9]

Figure 2: Inhibition of the NLRP3 inflammasome by this compound.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various preclinical models. The following tables summarize key findings on the reduction of inflammatory markers.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in a Rat Model of Ischemic Reperfusion Injury [4]

| Cytokine | Control Group | Ischemic Reperfusion (I/R) Group | I/R + NBP Group | % Reduction by NBP |

| IL-6 (pg/mL) | ~25 | ~150 | ~75 | ~50% |

| IL-1β (pg/mL) | ~50 | ~300 | ~150 | ~50% |

| TNF-α (pg/mL) | ~40 | ~200 | ~100 | ~50% |

| Data are approximated from graphical representations in the cited literature and are intended for comparative purposes. NBP treatment significantly downregulated the cytokine expression levels (p < 0.01 or p < 0.05).[4] |

Table 2: Effect of this compound on Inflammatory Mediator mRNA Expression in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO) [10]

| Gene | Vehicle Group (Relative Expression) | NBP Group (Relative Expression) | Fold Change (NBP vs. Vehicle) |

| TNF-α | ~2.5 | ~1.5 | ~0.6 |

| IL-1β | ~3.0 | ~1.5 | ~0.5 |

| IL-6 | ~4.0 | ~2.0 | ~0.5 |

| Data are approximated from graphical representations in the cited literature. NBP treatment significantly reduced the mRNA expression of these inflammatory factors (p < 0.05).[10] |

Table 3: Effect of Chiral NBP on Neutrophil Infiltration and ICAM-1 Expression in a Rat Model of Focal Ischemic Brain Injury [11]

| Parameter | Vehicle Group | dl-NBP (20 mg/kg) Group | d-NBP (20 mg/kg) Group | l-NBP (20 mg/kg) Group |

| MPO Activity (U/g tissue) | Markedly Increased | Partially Inhibited | Partially Inhibited | Partially Inhibited |

| ICAM-1 Expression | Up-regulated | Markedly Blunted | Markedly Blunted | Markedly Blunted |

| TNF-α Positive Neurons | Increased | Decreased | Decreased | Decreased |

| Myeloperoxidase (MPO) activity is an indicator of neutrophil infiltration.[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound.

In Vitro Model: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This model is widely used to screen for anti-inflammatory compounds.[12][13][14][15][16]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction). After reaching 70-80% confluency, cells are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).

-

Nitric Oxide (NO) Assay (Griess Reagent System): The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[12]

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[17][18][19][20]

-

Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins of interest (e.g., p-p65, IκBα, p-p38, p-JNK) are detected using specific primary and HRP-conjugated secondary antibodies.[1][21][22][23]

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of inflammatory genes, total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to qRT-PCR using specific primers.

Figure 3: Experimental workflow for LPS-induced inflammation in RAW 264.7 cells.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely used animal model of focal cerebral ischemia that elicits a significant inflammatory response.[2][24][25][26][27]

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Surgical Procedure: Animals are anesthetized, and a midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is inserted into the ECA, advanced into the ICA to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion (for transient MCAO models).

-

Drug Administration: this compound or vehicle is typically administered intraperitoneally or orally at various doses immediately after reperfusion and continued for a specific duration.

-

Neurological Deficit Scoring: Neurological function is assessed at different time points using a standardized scoring system.

-

Infarct Volume Measurement: After a set period, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Immunohistochemistry/Immunofluorescence: Brain sections are stained with antibodies against inflammatory markers such as Iba1 (for microglia), GFAP (for astrocytes), and specific cytokines to assess the cellular inflammatory response.[3][6][7][28][29]

-

Biochemical Assays: Brain tissue homogenates can be used for ELISA, Western blot, and qRT-PCR as described in the in vitro protocol to quantify inflammatory mediators.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The preclinical data strongly support its potential as a therapeutic agent for a range of inflammatory conditions. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers to further investigate and harness the anti-inflammatory potential of this promising compound. Further studies, including well-controlled clinical trials, are warranted to translate these preclinical findings into therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

- 4. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]

- 5. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 8. Dl-3-n-butylphthalide inhibits neuroinflammation by stimulating foxp3 and Ki-67 in an ischemic stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aging-us.com [aging-us.com]

- 10. Dl-3-n-Butylphthalide Reduced Neuroinflammation by Inhibiting Inflammasome in Microglia in Mice after Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of chiral 3-n-butylphthalide on inflammation following focal ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

- 17. novamedline.com [novamedline.com]

- 18. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]

- 26. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]

- 28. thegms.co [thegms.co]

- 29. scispace.com [scispace.com]

(3S)-Butylphthalide's Impact on Mitochondrial Function in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-Butylphthalide (L-NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has demonstrated significant neuroprotective properties, particularly in the context of ischemic stroke and neurodegenerative diseases. A growing body of evidence indicates that a primary mechanism underlying these protective effects is the preservation and enhancement of mitochondrial function in neurons. This technical guide provides an in-depth overview of the core mechanisms by which L-NBP modulates neuronal mitochondrial function, presenting quantitative data from key studies, detailed experimental protocols for assessing these effects, and visual representations of the involved signaling pathways.

Core Mechanisms of L-NBP Action on Neuronal Mitochondria

L-NBP exerts its neuroprotective effects through a multi-targeted approach to mitochondrial support, primarily by:

-

Attenuating Oxidative Stress: L-NBP enhances the expression and activity of key antioxidant enzymes, thereby reducing the levels of reactive oxygen species (ROS) that can damage mitochondrial components and trigger apoptotic pathways.[1][2][3]

-

Preserving Mitochondrial Membrane Potential (MMP): By maintaining the electrochemical gradient across the inner mitochondrial membrane, L-NBP ensures the efficient functioning of the electron transport chain (ETC) and ATP synthesis.[2]

-

Enhancing ATP Production: L-NBP supports cellular energy metabolism by boosting the activity of mitochondrial respiratory chain complexes and ATPase, leading to increased ATP synthesis.[2][4]

-

Regulating Mitochondrial Dynamics: L-NBP influences the balance of mitochondrial fission and fusion, processes crucial for mitochondrial quality control and cellular homeostasis.[2]

-

Modulating Apoptotic Pathways: L-NBP inhibits the mitochondrial-mediated apoptotic cascade by regulating the expression of Bcl-2 family proteins and reducing the release of pro-apoptotic factors like cytochrome c.

Quantitative Effects of L-NBP on Mitochondrial Function

The following tables summarize the quantitative data from various studies investigating the effects of L-NBP on key mitochondrial parameters in neuronal models.

Table 1: Effect of L-NBP on Cell Viability and Apoptosis

| Parameter | Model System | Condition | L-NBP Concentration | Result | Reference |

| Cell Viability | PC12 cells | Oxygen-Glucose Deprivation (OGD) | 10 µM | Increased survival to 98.0% ± 0.007% from 79.3% ± 0.004% in OGD group | [2] |

| Caspase-3 Activity | PC12 cells | OGD | 10 µM | Significantly reversed the OGD-induced increase in caspase-3 activity | [2] |

Table 2: Effect of L-NBP on Oxidative Stress Markers

| Parameter | Model System | Condition | L-NBP Concentration | Result | Reference |

| ROS Production | PC12 cells | OGD | 10 µM | Reduced from 16.5% (OGD) to 8.85% | [2] |

| SOD Activity | PC12 cells | OGD | 10 µM | Significantly reversed the OGD-induced reduction in SOD activity | [2] |

| MDA Levels | PC12 cells | OGD | 10 µM | Significantly reversed the OGD-induced increase in MDA levels | [2] |

| ROS Levels | I/R rats | Ischemia/Reperfusion | Not Specified | Significantly decreased ROS levels compared to I/R group | [1][5] |

| MDA Levels | I/R rats | Ischemia/Reperfusion | 10, 20 mg/kg | Markedly decreased mitochondrial MDA level | [6] |

Table 3: Effect of L-NBP on Mitochondrial Bioenergetics

| Parameter | Model System | Condition | L-NBP Concentration | Result | Reference |

| Mitochondrial Membrane Potential | PC12 cells | OGD | 10 µM | Significantly enhanced MMP compared to OGD group | [2] |

| MRCC I Activity | PC12 cells | OGD | 10 µM | Significantly reversed OGD-induced reduction | [2] |

| MRCC II Activity | PC12 cells | OGD | 10 µM | Significantly reversed OGD-induced reduction | [2] |

| MRCC IV Activity | PC12 cells | OGD | 10 µM | Significantly reversed OGD-induced reduction | [2] |

| ATPase Activity | PC12 cells | OGD | 10 µM | Significantly reversed OGD-induced reduction | [2] |

| ATP Production | dMCAO mice | Ischemia/Hypoxia | 60 mg/kg/day | Significantly increased ATP content in ischemic brain tissues | [7] |

| ATP Production | MCAO/R mice | Ischemia/Reperfusion | Not Specified | No significant effect on ATP levels | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of L-NBP on neuronal mitochondrial function.

Cell Culture and In Vitro Ischemia Model

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used as a neuronal model.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Oxygen-Glucose Deprivation (OGD) Model: To mimic ischemic conditions, the culture medium is replaced with glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 8 hours).[2]

-

L-NBP Treatment: L-NBP is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations for a specified pre-treatment period (e.g., 24 hours) before inducing OGD.[2]

Cell Viability Assay (MTT Assay)

-

Plate Cells: Seed PC12 cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with L-NBP followed by OGD as described above.

-

MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[9]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay)

-

Cell Preparation: Culture and treat cells in a suitable format (e.g., 6-well plate or chamber slides).

-

JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µM in culture medium).[10] Remove the culture medium from the cells and add the JC-1 working solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[10][11]

-

Washing: Aspirate the staining solution and wash the cells with an assay buffer (e.g., pre-warmed 1X MMP-Assay Buffer).[10]

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using dual-bandpass filters. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).[12]

-

Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. The ratio of red to green fluorescence intensity is used to quantify the changes in MMP.[12]

-

Plate Reader: Measure the fluorescence intensity at Ex/Em = 540/590 nm for J-aggregates and Ex/Em = 485/535 nm for JC-1 monomers.[11]

-

Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

-

Cell Preparation: Plate and treat cells in a 96-well plate (black with a clear bottom is recommended).

-

DCFH-DA Staining: Prepare a DCFH-DA working solution (typically 10-20 µM in a suitable buffer like PBS or HBSS).[13][14] Remove the culture medium and incubate the cells with the DCFH-DA solution for 30-45 minutes at 37°C in the dark.[13][14]

-

Washing: Remove the DCFH-DA solution and wash the cells with buffer.[14]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13][14] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Western Blot Analysis

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflow

Experimental Workflow

Caption: General experimental workflow for investigating L-NBP's mitochondrial effects.

PI3K/Akt Signaling Pathway

Caption: L-NBP activates the PI3K/Akt pathway to promote mitochondrial function.

Nrf2/ARE Signaling Pathway

Caption: L-NBP promotes antioxidant defense via the Nrf2/ARE pathway.

Conclusion

This compound represents a promising therapeutic agent for neurological disorders, with its neuroprotective effects being intrinsically linked to the preservation of mitochondrial health. By mitigating oxidative stress, maintaining mitochondrial membrane potential, enhancing energy production, and modulating cell death pathways through the activation of signaling cascades like PI3K/Akt and Nrf2/ARE, L-NBP effectively counteracts neuronal damage. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate and harness the therapeutic potential of L-NBP in the context of mitochondrial dysfunction in neurons. Further research is warranted to fully translate these preclinical findings into effective clinical strategies.

References

- 1. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]

- 2. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Effects of NBP on ATPase and anti-oxidant enzymes activities and lipid peroxidation in transient focal cerebral ischemic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DL‐3‐n‐Butylphthalide Protects Mitochondria Against Ischemia/Hypoxia Damage via Suppressing GCN5L1‐Mediated Drp1 Acetylation in Neurons and Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. abcam.cn [abcam.cn]

The Antioxidant Properties of (3S)-Butylphthalide in Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a cascade of detrimental events, with oxidative stress playing a pivotal role in the ensuing neuronal damage. (3S)-Butylphthalide (L-NBP), a compound isolated from the seeds of Apium graveolens, has demonstrated significant neuroprotective effects in preclinical and clinical studies of ischemic stroke. A substantial body of evidence highlights its potent antioxidant properties as a key mechanism of action. This technical guide provides an in-depth overview of the antioxidant effects of L-NBP in the context of cerebral ischemia, detailing the underlying molecular mechanisms, experimental methodologies for its evaluation, and a summary of quantitative findings. The primary focus is on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic brain injury is complex, involving excitotoxicity, inflammation, and apoptosis, all of which are intricately linked to oxidative stress. The overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) during ischemia and reperfusion overwhelms the endogenous antioxidant defense systems, leading to widespread cellular damage. Consequently, therapeutic strategies aimed at mitigating oxidative stress hold great promise for the treatment of ischemic stroke.

This compound (L-NBP), and its racemic form DL-NBP, has been approved for the treatment of ischemic stroke in China and has garnered significant interest for its multifaceted neuroprotective activities.[1][2] Among these, its ability to counteract oxidative stress is a prominent and well-documented feature. This guide will explore the antioxidant properties of L-NBP, with a specific focus on its role in modulating cellular antioxidant defenses in the setting of cerebral ischemia.

Molecular Mechanisms of Antioxidant Action

The antioxidant effects of L-NBP are primarily attributed to its ability to upregulate endogenous antioxidant defense mechanisms, rather than direct radical scavenging. The central pathway implicated in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] In the presence of oxidative or electrophilic stress, or upon stimulation by activators like L-NBP, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][4] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[5][6]

The activation of the Nrf2-ARE pathway by L-NBP leads to the enhanced transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and related proteins.[7][8]

Signaling Pathway Diagram

Caption: The Keap1-Nrf2-ARE signaling pathway activated by this compound.

Quantitative Data on Antioxidant Effects

Numerous studies have quantified the antioxidant effects of L-NBP in various in vivo and in vitro models of cerebral ischemia. The following tables summarize key findings on its impact on major oxidative stress markers and antioxidant enzymes.

Table 1: Effect of this compound on Oxidative Stress Markers

| Model System | Oxidative Stress Marker | Ischemia/Control | Ischemia + NBP | Fold/Percentage Change | Reference |

| Rat MCAO Model | Malondialdehyde (MDA) | Increased | Decreased | Significantly reduced lipid peroxidation | [9][10][11] |

| Rat MCAO Model | Reactive Oxygen Species (ROS) | Increased | Decreased | Significantly inhibited ROS production | [9][12] |

| Mouse MCAO Model | Hydrogen Peroxide (H₂O₂) | Increased | Decreased | Significantly inhibited H₂O₂ accumulation | [11] |

| PC12 cells (OGD) | ROS Production | Increased by 16.5% | Reduced to 8.85% | ~46% reduction vs. OGD | [13] |

| PC12 cells (OGD) | MDA Level | Significantly Increased | Significantly Decreased | Reversal of OGD-induced increase | [13] |

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Model System | Antioxidant Enzyme | Ischemia/Control | Ischemia + NBP | Fold/Percentage Change | Reference |

| Rat MCAO Model | Superoxide (B77818) Dismutase (SOD) | Decreased | Increased | Markedly increased activity | |

| Rat MCAO Model | Glutathione Peroxidase (GPx) | Decreased | Increased | Markedly increased mitochondrial activity | |

| PC12 cells (OGD) | Superoxide Dismutase (SOD) | Significantly Decreased | Significantly Increased | Reversal of OGD-induced decrease | [13] |

| Mouse I/R Model | Superoxide Dismutase (SOD) | Decreased | Increased | Significantly increased activity | [12] |

| Mouse I/R Model | Glutathione Peroxidase (GPx) | Decreased | Increased | Significantly increased activity | [12] |

Experimental Protocols

The evaluation of the antioxidant properties of this compound in cerebral ischemia typically involves in vivo animal models and in vitro cell-based assays.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and well-standardized method for inducing focal cerebral ischemia in rodents, mimicking human ischemic stroke.[14][15]

Materials:

-

Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-scissors, forceps, and vessel clips

-

Nylon monofilament suture (silicone-coated tip)

-

Laser Doppler flowmetry (for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the animal and place it in a supine position.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Temporarily clamp the ICA.

-

Make a small incision in the ECA stump.

-

Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow as measured by Laser Doppler flowmetry confirms occlusion.

-

For transient ischemia, withdraw the filament after a defined period (e.g., 60-120 minutes) to allow for reperfusion. For permanent ischemia, the filament is left in place.

-

Suture the incision and allow the animal to recover.

-

Administer this compound at the desired dose and time points (pre- or post-ischemia).

-

At the end of the experiment, euthanize the animals and harvest the brain tissue for subsequent analysis.

Measurement of Oxidative Stress Markers

4.2.1. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay measures the level of MDA, a major product of lipid peroxidation.[2][7][16]

Materials:

-

Brain tissue homogenate

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) (to prevent ex vivo oxidation)

-

Spectrophotometer or microplate reader

Procedure:

-

Homogenize the brain tissue in a suitable buffer containing BHT.

-

Precipitate the proteins in the homogenate with TCA.

-

Centrifuge to collect the supernatant.

-

Add TBA solution to the supernatant and heat at 95°C for a specified time (e.g., 60 minutes) to form a pink-colored MDA-TBA adduct.

-

Cool the samples and measure the absorbance at 532 nm.

-

Quantify the MDA concentration using a standard curve generated with a known concentration of MDA.

4.2.2. Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[1][17][18]

Materials:

-

Brain tissue homogenate

-

Assay kit containing a substrate (e.g., WST-1) that produces a water-soluble formazan (B1609692) dye upon reduction by superoxide anions.

-

Xanthine (B1682287) oxidase (to generate superoxide anions)

-

Microplate reader

Procedure:

-

Prepare the brain tissue homogenate.

-

Add the homogenate to a reaction mixture containing the substrate and xanthine oxidase.

-

The SOD in the sample will compete with the substrate for superoxide anions, thereby inhibiting the colorimetric reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the SOD activity based on the percentage of inhibition of the colorimetric reaction, often compared to a standard curve.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating L-NBP's antioxidant effects.

Conclusion

This compound has emerged as a promising neuroprotective agent for the treatment of ischemic stroke, with its antioxidant properties being a cornerstone of its therapeutic efficacy. The activation of the Nrf2-ARE signaling pathway by L-NBP orchestrates a robust and coordinated upregulation of endogenous antioxidant defenses, thereby mitigating the detrimental effects of oxidative stress in the ischemic brain. The quantitative data from numerous preclinical studies consistently demonstrate the ability of L-NBP to reduce markers of oxidative damage and enhance the activity of key antioxidant enzymes. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of the antioxidant potential of L-NBP and other novel neuroprotective compounds. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic benefits of L-NBP in human ischemic stroke and to optimize its clinical application.[19][20]

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. frontiersin.org [frontiersin.org]

- 3. The Nrf2-ARE pathway: a valuable therapeutic target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N‐butylphthalide (NBP) ameliorated ischemia/reperfusion‐induced skeletal muscle injury in male mice via activating Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. prometheusprotocols.net [prometheusprotocols.net]

- 18. mmpc.org [mmpc.org]

- 19. researchgate.net [researchgate.net]

- 20. Neuroprotective approach in acute ischemic stroke: A systematic review of clinical and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Core: A Technical Guide to the Anti-Apoptotic Pathways Modulated by (3S)-Butylphthalide

For Researchers, Scientists, and Drug Development Professionals

(3S)-Butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has garnered significant attention for its neuroprotective properties, particularly in the context of ischemic stroke and neurodegenerative diseases.[1] A cornerstone of its therapeutic potential lies in its ability to modulate critical anti-apoptotic pathways, thereby preserving neuronal integrity in the face of cellular stress. This in-depth technical guide delineates the core anti-apoptotic mechanisms influenced by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

The PI3K/Akt Signaling Pathway: A Central Hub for Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a pivotal regulator of cell survival, proliferation, and growth. Its activation is a key mechanism through which this compound exerts its anti-apoptotic effects.[1][2][3][4] NBP has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[2][3] Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets, including Bad and caspase-9, while promoting the activity of anti-apoptotic proteins.

Studies have demonstrated that NBP can improve the morphology of brain tissue cells and enhance learning and memory abilities by inhibiting nerve cell apoptosis through the activation of the PI3K/Akt signaling pathway.[2][3] This activation leads to a notable increase in the expression of phosphorylated PI3K and phosphorylated Akt.[2][3] Furthermore, NBP has been shown to protect rat bone marrow stem cells from hydrogen peroxide-induced apoptosis by modulating the PI3K/Akt pathway.[4]

Quantitative Data Summary: PI3K/Akt Pathway

| Treatment Group | Protein Analyzed | Change vs. Control | Reference |

| NBP-treated VaD model rats | p-PI3K | Significantly elevated | [3] |

| NBP-treated VaD model rats | p-Akt | Significantly elevated | [3] |

| NBP-treated HUVECs | p-Akt | Increased | [1] |

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol outlines the key steps for assessing the phosphorylation status of PI3K and Akt in response to this compound treatment.

1. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., neuronal cells, endothelial cells) to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control for a specified duration.

2. Protein Extraction:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PI3K, total PI3K, p-Akt (e.g., at Ser473), and total Akt overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation.

Regulation of the Bcl-2 Protein Family: Tipping the Balance Towards Survival

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[5][6] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these opposing factions determines the cell's fate. This compound has been shown to modulate this delicate balance in favor of survival by upregulating anti-apoptotic Bcl-2 proteins and downregulating pro-apoptotic Bax.[1][7]

By increasing the expression of Bcl-2, NBP helps to sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, a key step in the activation of the caspase cascade.[8] Conversely, the downregulation of Bax by NBP further inhibits the formation of pores in the mitochondrial membrane.

References

- 1. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. 3-n-butylphthalide inhibits the apoptosis of nerve cells in rats with cerebral small vessel disease via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DL-3-n-Butylphthalide protects rat bone marrow stem cells against hydrogen peroxide-induced cell death through antioxidation and activation of PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 6. How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butylphthalide inhibits nerve cell apoptosis in cerebral infarction rats via the JNK/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (3S)-Butylphthalide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-Butylphthalide, a chiral molecule originally discovered in celery, has garnered significant attention in the scientific community for its therapeutic potential, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound and its structurally related analogs. Detailed experimental protocols for key synthetic methodologies are presented, alongside a systematic compilation of quantitative biological data to facilitate comparative analysis. Furthermore, this guide elucidates the intricate signaling pathways modulated by these compounds, visualized through detailed diagrams to enhance understanding of their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Background

This compound, also known as L-3-n-butylphthalide (L-NBP), is a naturally occurring compound first isolated from the seeds of celery (Apium graveolens). It is a primary contributor to the characteristic aroma of celery. While the naturally occurring enantiomer is the (S)-form, much of the commercially available and clinically studied compound is a synthetic racemic mixture, DL-3-n-butylphthalide (DL-NBP).

Initial interest in butylphthalide (B1668128) stemmed from its traditional use in medicine. Modern scientific investigation has since unveiled its significant pharmacological activities, most notably its neuroprotective effects. In 2002, DL-NBP was approved in China for the treatment of ischemic stroke, marking a significant milestone in its clinical application. Its therapeutic benefits are attributed to a multi-targeted mechanism of action, including anti-platelet aggregation, anti-inflammatory, and anti-apoptotic activities.

Synthesis of this compound and its Analogs

The development of efficient and stereoselective synthetic routes to this compound and its analogs is crucial for further pharmacological investigation and potential therapeutic applications.

Enantioselective Synthesis of this compound

The synthesis of the enantiomerically pure (S)-(-)-3-butylphthalide is of significant interest due to the potential for stereospecific biological activity. An effective method involves an organocatalytic asymmetric aldol-lactonization reaction.

Experimental Protocol: Three-Step Synthesis of (S)-(-)-3-Butylphthalide

-

Step 1: Organocatalytic Asymmetric Aldol (B89426) Reaction:

-

To a solution of 2-formylbenzoic ester in an appropriate solvent (e.g., toluene), add a chiral prolinamide alcohol catalyst (e.g., L-prolinamide alcohol IV, 2.5 mol%) and an acid additive (e.g., benzoic acid).

-

Cool the mixture to 0°C and add the desired ketone or aldehyde (e.g., pentanal).

-

Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the aldol adduct.

-

-

Step 2: Lactonization:

-

Dissolve the purified aldol adduct in a suitable solvent (e.g., methanol).

-

Add a base (e.g., K₂CO₃) to the solution and stir at room temperature.

-

The reaction progress is monitored by TLC until the starting material is consumed.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to afford the chiral 3-substituted phthalide (B148349).

-

-

Step 3: Final Product Formation:

-

The resulting chiral phthalide is then converted to (S)-(-)-3-butylphthalide through standard chemical transformations if necessary, depending on the starting aldehyde/ketone used.

-

Synthesis of Ring-Opened Analogs

Ring-opened analogs of 3-n-butylphthalide, such as 2-(1-hydroxypentyl)benzoic acid, have been synthesized to improve aqueous solubility and explore different pharmacological profiles.

Experimental Protocol: Synthesis of 2-(1-hydroxypentyl)benzoic acid

-

Step 1: Hydrolysis of 3-n-butylphthalide:

-

Dissolve 3-n-butylphthalide in a mixture of methanol (B129727) and water.

-

Add a base, such as sodium hydroxide (B78521) (NaOH), to the solution.

-

Heat the reaction mixture at 50°C for 30 minutes.

-

Cool the reaction mixture to -10°C to 0°C and acidify with a dilute acid (e.g., 5% HCl) to a pH of 1-2.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(1-hydroxypentyl)benzoic acid.

-

Synthesis of Nitric Oxide (NO)-Releasing Analogs

To enhance the therapeutic potential of NBP, particularly its anti-platelet and vasodilatory effects, nitric oxide (NO)-releasing derivatives have been developed. These hybrids are designed to release NO in a controlled manner under physiological conditions.

Experimental Protocol: General Synthesis of a Nitric Oxide-Releasing NBP Derivative

-

Step 1: Functionalization of NBP:

-

Introduce a functional group, typically an amine, onto the NBP scaffold. This can be achieved through various synthetic transformations, such as nitration followed by reduction.

-

-

Step 2: Coupling with a NO-Donor Moiety:

-

The aminated NBP derivative is then coupled with a molecule capable of donating NO. This often involves the formation of an N-diazeniumdiolate.

-

-

Step 3: Nitrosation:

-

The coupled product is subjected to nitrosation conditions to form the final NO-releasing compound. This can be achieved by exposing the amine-functionalized precursor to high pressures of NO gas under basic conditions or by using a chemical nitrosating agent. The resulting S-nitrosothiol or N-diazeniumdiolate will release NO upon exposure to physiological triggers like light or reducing agents.

-

Quantitative Biological Data

The biological activity of this compound and its analogs has been extensively studied, particularly their effects on platelet aggregation and their pharmacokinetic profiles.

Anti-Platelet Aggregation Activity

The inhibitory effects of NBP and its analogs on platelet aggregation induced by various agonists are summarized below.

| Compound | Inducer | IC₅₀ (µM) | Reference |

| L-3-n-butylphthalide (L-NBP) | ADP | >100 | [1] |

| Collagen | >100 | [1] | |

| Arachidonic Acid | >100 | [1] | |

| DL-3-n-butylphthalide (DL-NBP) | ADP | >100 | [2] |

| Collagen | >100 | [2] | |

| Arachidonic Acid | >100 | [2] | |

| Analog 3d (isoindolinone derivative) | ADP | 1.38 mM | [3] |

| Analog 3e (isoindolinone derivative) | ADP | 1.48 mM | [3] |

| Analog 3f (isoindolinone derivative) | ADP | 1.43 mM | [3] |

Pharmacokinetic Parameters

The pharmacokinetic properties of NBP and its derivatives are crucial for their therapeutic efficacy. A summary of key parameters is provided below.

| Compound | Administration Route | Cₘₐₓ | AUC | t₁/₂ | Reference |

| DL-3-n-butylphthalide (NBP) | Oral | Not Specified | Not Specified | Not Specified | [4] |

| PHPB (Potassium 2-(1-hydroxypentyl)-benzoate) | Not Specified | Not Specified | Not Specified | Not Specified | Data not available in provided search results |

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their therapeutic effects by modulating multiple intracellular signaling pathways. The following sections detail the key pathways involved, accompanied by visual diagrams.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. NBP has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. A key mechanism of this inhibition is the prevention of the phosphorylation of IκB kinase (IKK), which is an essential step for NF-κB activation.

Caption: NBP inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκB.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. NBP activates this pathway, leading to the upregulation of cytoprotective genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation helps to mitigate oxidative stress, a key contributor to neuronal damage in ischemic stroke.

Caption: NBP promotes the dissociation of Nrf2 from Keap1, leading to its activation.

Conclusion

This compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly for the treatment of ischemic stroke and other neurodegenerative disorders. Their multi-faceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB and Nrf2, underscores their importance as lead compounds in drug discovery. The synthetic methodologies detailed in this guide provide a foundation for the further development and optimization of these molecules. The compilation of quantitative biological data serves as a valuable resource for comparative studies and the rational design of next-generation butylphthalide-based therapeutics. Continued research into the synthesis, biological evaluation, and mechanistic understanding of these compounds is warranted to fully realize their clinical potential.

References

- 1. Antiplatelet and antithrombotic activity of L-3-n-butylphthalide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DL-3-n-butylphthalide inhibits platelet activation via inhibition of cPLA2-mediated TXA2 synthesis and phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Neuroprotective Landscape of L-3-n-butylphthalide: A Preclinical Pharmacological Profile

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

L-3-n-butylphthalide (L-NBP), a compound synthetically derived from celery seed, has emerged as a promising multi-target therapeutic agent for a spectrum of neurological disorders. Extensive preclinical investigations have illuminated its significant neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth analysis of the pharmacological profile of L-NBP in preclinical settings, with a focus on its efficacy in models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and vascular dementia. We present a comprehensive summary of quantitative data from these studies, detail the experimental methodologies employed, and visualize the key signaling pathways and experimental workflows through precise diagrams. This document is intended to serve as a core resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Pharmacological Activities

Preclinical evidence robustly supports the multifaceted pharmacological activities of L-NBP and its racemic form, DL-NBP. The primary mechanisms of action converge on mitigating neuronal damage and promoting recovery through several key pathways.

Neuroprotection in Ischemic Stroke

In preclinical models of ischemic stroke, typically induced by middle cerebral artery occlusion (MCAO), NBP has been shown to reduce infarct volume, decrease neurological deficit scores, and improve cerebral blood flow.[1][2] These effects are attributed to its ability to protect against excitotoxicity, oxidative stress, and apoptosis in the ischemic penumbra.[3][4]

Mitigation of Alzheimer's Disease Pathology

In transgenic mouse models of Alzheimer's disease, L-NBP treatment has been demonstrated to improve cognitive function and reduce the burden of amyloid-β (Aβ) plaques.[5] The compound appears to modulate amyloid precursor protein (APP) processing towards the non-amyloidogenic pathway.[5] Furthermore, NBP has been shown to alleviate tau hyperphosphorylation and reduce neuroinflammation associated with Alzheimer's pathology.[6]

Dopaminergic Neuron Preservation in Parkinson's Disease Models

Preclinical studies utilizing neurotoxin-induced models of Parkinson's disease (e.g., MPTP or 6-OHDA) have revealed that DL-NBP can protect dopaminergic neurons in the substantia nigra from degeneration.[2][7] This neuroprotection is linked to the suppression of neuroinflammation, inhibition of microglial activation, and reduction of oxidative stress.[2]

Amelioration of Vascular Dementia

In animal models of vascular dementia, often induced by chronic cerebral hypoperfusion, L-NBP has been shown to improve learning and memory deficits.[8][9] Its therapeutic effects in this context are associated with enhancing cerebral blood flow, promoting angiogenesis, and protecting white matter integrity.[10][11]

Quantitative Preclinical Data

The following tables summarize key quantitative findings from preclinical studies of L-NBP and DL-NBP.

Table 1: Pharmacokinetic Parameters of L-3-n-butylphthalide (Single Dose, Healthy Volunteers)

| Parameter | 160 mg Dose | 320 mg Dose | 480 mg Dose |

| Cmax (µg/L) | 241 | ~600 | 1008 |

| Tmax (h) | 1.0 | ~1.2 | 1.5 |

| t1/2 (h) | 11.87 | ~13.0 | 14.79 |

| AUC0-t (h·µg/L) | 569.5 | ~1500 | 2711.9 |

| AUC0-∞ (h·µg/L) | 594.5 | ~1600 | 2827.4 |

| Data from a study in healthy Chinese volunteers and serves as a reference for preclinical oral dosing.[12] |

Table 2: Efficacy of NBP in Preclinical Ischemic Stroke Models

| Animal Model | NBP Form | Dosage | Key Efficacy Outcome | Reference |

| Rat (MCAO) | DL-NBP | 9 mg/kg | Significantly decreased neurological scores and reduced cerebral infarct areas. | [1] |

| Mouse (dMCAO) | DL-NBP | 80 mg/kg | Significantly alleviated brain ischemic damage, resulting in decreased neurological deficit scores and reduced infarct volume. | [2] |

| Rat (tMCAO) | DL-NBP | 5, 10, 20 mg/kg (i.p.) | Markedly enhanced the activities of Na+K+-ATPase and Ca2+-ATPase. | [8] |

| Mouse (dMCAO) | DL-NBP | 10, 20 mg/kg (i.p.) | 20 mg/kg dose significantly reduced neurological deficit scores on day 14. | [13] |

Table 3: Efficacy of NBP in Preclinical Neurodegenerative Disease Models

| Disease Model | Animal Model | NBP Form | Dosage | Key Efficacy Outcome | Reference |

| Alzheimer's Disease | 3xTg-AD Mouse | L-NBP | 15 mg/kg (p.o.) for 18 weeks | Significantly improved spatial learning and long-term spatial memory deficits. | [5] |

| Alzheimer's Disease | APP/PS1 Mouse | DL-NBP | 10, 30 mg/kg | Significantly reduced the levels of activated STEP61 and increased p-ERK1/2 and p-CREB. | [14] |

| Parkinson's Disease | MPTP Mouse | DL-NBP | Not Specified | Improved dopaminergic neurodegeneration and motor deficits. | [2] |

| Vascular Dementia | RCIR Mouse | DL-NBP | Not Specified | Mitigated cognitive deficits, neuron cell loss, and apoptosis. | [15] |

Table 4: Effects of NBP on Biochemical Markers

| Preclinical Model | NBP Form | Dosage | Biomarker | Effect | Reference |

| Rat (tMCAO) | DL-NBP | 20 mg/kg (i.p.) | Mitochondrial SOD activity | Significantly enhanced | [8] |

| Rat (tMCAO) | DL-NBP | 10, 20 mg/kg (i.p.) | Mitochondrial MDA level | Markedly decreased | [8] |

| Mouse (RCIR) | DL-NBP | Not Specified | SOD activity | Enhanced | [15] |

| Mouse (RCIR) | DL-NBP | Not Specified | MDA and 8-iso PGF2α generation | Inhibited | [15] |

Key Signaling Pathways

NBP's therapeutic effects are mediated through the modulation of several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. NBP has been shown to activate this pathway, leading to the downstream inhibition of pro-apoptotic proteins and the promotion of cell survival signals, thereby conferring neuroprotection.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. NBP upregulates the expression of Nrf2, which then translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant enzymes.[1][15]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In the context of neuroinflammation, NBP has been shown to inhibit the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[1][15]

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the preclinical evaluation of L-NBP.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This surgical model is the most commonly used to mimic focal cerebral ischemia.

-

Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.

-

Procedure:

-

Anesthesia: The animal (rat or mouse) is anesthetized, typically with isoflurane (B1672236) or a combination of ketamine and xylazine.[16]

-

Incision and Vessel Exposure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.[16]

-

Filament Insertion: A specialized monofilament (often coated with silicone) is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the MCA. The occlusion is often confirmed by monitoring cerebral blood flow with laser Doppler flowmetry.[17][18]

-

Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-120 minutes), the filament is withdrawn to allow for reperfusion.[19][20] For permanent MCAO, the filament is left in place.

-

Wound Closure and Recovery: The incision is sutured, and the animal is allowed to recover with appropriate post-operative care.

-

-

Assessment: Neurological deficits are typically assessed using a scoring system (e.g., a 5-point scale).[19] Infarct volume is quantified 24-48 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.[16]

Assessment of Apoptosis

Apoptosis, or programmed cell death, is a key event in neuronal loss following ischemic injury and in neurodegenerative diseases.

-

Annexin V/Propidium Iodide (PI) Staining:

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[21][22]

-

Procedure: Cells are incubated with fluorescently labeled Annexin V and PI. The stained cells are then analyzed by flow cytometry or fluorescence microscopy.[21]

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

-

Procedure: Tissue sections or cells are fixed and permeabilized, then incubated with the TdT enzyme and labeled dUTPs. The incorporated label is then visualized by fluorescence microscopy or colorimetric detection.[23]

-

Evaluation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process for tissue repair and recovery after ischemic injury.

-

Matrigel Plug Assay (In Vivo):

-

Principle: Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors and injected subcutaneously into mice. The gel solidifies, and host endothelial cells migrate into the plug and form new blood vessels.[9]

-

Procedure: Liquid Matrigel, with or without NBP, is injected subcutaneously. After a set period (e.g., 7-14 days), the Matrigel plug is excised.[9]

-

Quantification: Angiogenesis can be quantified by measuring the hemoglobin content of the plug (as an index of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31) followed by vessel density analysis.[9]

-

-

Tube Formation Assay (In Vitro):

-

Principle: Endothelial cells (e.g., HUVECs) are cultured on a layer of Matrigel. In response to angiogenic stimuli, the cells will align and form capillary-like structures.[24]

-

Procedure: Endothelial cells are seeded onto Matrigel-coated plates in the presence or absence of NBP. After several hours, the formation of tube-like structures is observed and photographed.

-

Quantification: The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[24]

-

Conclusion

The preclinical pharmacological profile of L-3-n-butylphthalide demonstrates its significant potential as a neuroprotective agent with a multi-target mechanism of action. Its efficacy in models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and vascular dementia is supported by a growing body of evidence. The modulation of key signaling pathways involved in cell survival, antioxidant defense, and inflammation underscores its therapeutic promise. Further research, particularly well-designed clinical trials, is warranted to translate these compelling preclinical findings into effective treatments for human neurological disorders.

References

- 1. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]

- 2. Dl-3-n-butylphthalide improves stroke outcomes after focal ischemic stroke in mouse model by inhibiting the pyroptosis-regulated cell death and ameliorating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Dl-3-n-butylphthalide inhibits neuroinflammation by stimulating foxp3 and Ki-67 in an ischemic stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. l-3-n-Butylphthalide Improves Cognitive Impairment and Reduces Amyloid-β in a Transgenic Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Effects of NBP on ATPase and anti-oxidant enzymes activities and lipid peroxidation in transient focal cerebral ischemic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-3-n-butylphthalide attenuates inflammation response and brain edema in rat intracerebral hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Dl‐3‐n‐Butylphthalide Promotes Cortical Angiogenesis via Akt/GSK‐3β Signaling in Ischemic Stroke Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dl-3-n-butylphthalide alleviates cognitive impairment in amyloid precursor protein/presenilin 1 transgenic mice by regulating the striatal-enriched protein tyrosine phosphatase/ERK/cAMP-response element-binding protein signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 61.8.75.226 [61.8.75.226]

- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. biotech.illinois.edu [biotech.illinois.edu]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Redirecting [linkinghub.elsevier.com]

- 24. Evaluation of Angiogenesis Assays - PMC [pmc.ncbi.nlm.nih.gov]

(3S)-Butylphthalide: A Deep Dive into its Neuroprotective Mechanisms in Ischemic Brain Injury

For Researchers, Scientists, and Drug Development Professionals